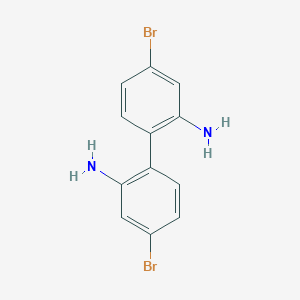

4,4'-Dibromobiphenyl-2,2'-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-4-bromophenyl)-5-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDMFBDNQPKWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459259 | |

| Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136630-36-9 | |

| Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136630-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dibromobiphenyl-2,2'-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dibromobiphenyl-2,2'-diamine, a key chemical intermediate. The document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its applications, particularly in the realms of medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound, identified by the CAS number 136630-36-9 , is a halogenated aromatic diamine with a biphenyl scaffold.[1][2][3] This structure, featuring two bromine atoms and two amino groups, imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The presence of amino groups allows for the formation of various heterocyclic structures, while the bromine atoms provide sites for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis and potential applications.

Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 136630-36-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [1] |

| Molecular Weight | 342.03 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 113-118 °C | [2] |

| Solubility | Sparingly soluble in water. | [4] |

| pKa (predicted) | 2.79 ± 0.10 | [1] |

Spectroscopic Data

While specific spectra are not provided in this guide, researchers can obtain characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry from various chemical suppliers or by performing their own analysis upon synthesis or purchase.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the reduction of its dinitro precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl.

Experimental Protocol: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl (Precursor)

This step involves an Ullmann coupling reaction of 2,5-dibromonitrobenzene.

Materials:

-

2,5-Dibromonitrobenzene

-

Copper powder

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromonitrobenzene and dimethylformamide (DMF).

-

To this solution, add activated copper powder.

-

Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the copper residues.

-

Pour the filtrate into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4,4'-Dibromo-2,2'-dinitrobiphenyl.

Experimental Protocol: Reduction to this compound

This step involves the reduction of the nitro groups of the precursor to amino groups using tin(II) chloride.

Materials:

-

4,4'-Dibromo-2,2'-dinitrobiphenyl

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4,4'-Dibromo-2,2'-dinitrobiphenyl in ethanol.

-

To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of various organic compounds, with notable potential in drug development and materials science.

Synthesis of Heterocyclic Compounds

The diamine functionality of this compound makes it an excellent precursor for the synthesis of various fused N-heterocyclic compounds. These heterocyclic systems are prevalent in many biologically active molecules and pharmaceutical agents. The biphenyl backbone provides a rigid scaffold, which can be advantageous in designing molecules with specific spatial orientations for receptor binding.

Intermediate in Drug Discovery

While specific drugs derived directly from this compound are not widely reported, the broader class of substituted biphenyls is of significant interest in medicinal chemistry. The biphenyl moiety is a recognized pharmacophore in various drug classes. The presence of reactive handles (amino and bromo groups) on the this compound scaffold allows for its incorporation into more complex molecules through reactions such as diazotization, acylation, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This versatility makes it a valuable starting material for the synthesis of libraries of compounds for biological screening. The structure suggests potential for biological activity, which warrants further investigation in pharmacological contexts.

Polymer and Materials Science

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The bromine atoms in this compound can be further functionalized to tune the properties of the resulting polymers, for instance, to enhance flame retardancy or to introduce sites for cross-linking.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions. It is a solid that may cause skin, eye, and respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined properties and accessible synthetic route make it a practical starting material for the construction of complex molecules. For researchers and professionals in drug development, this compound offers a scaffold that can be elaborated into a diverse range of potential therapeutic agents. In materials science, it serves as a robust building block for novel polymers. This guide provides the foundational technical information necessary for the effective utilization of this compound in a variety of research and development settings.

References

Physical and chemical properties of 4,4'-Dibromobiphenyl-2,2'-diamine

An In-Depth Technical Guide to 4,4'-Dibromobiphenyl-2,2'-diamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's core properties, synthesis, applications, and safety protocols, offering field-proven insights and validated methodologies.

Introduction and Strategic Importance

This compound is an aromatic amine distinguished by a biphenyl backbone with bromine atoms at the 4 and 4' positions and amine groups at the 2 and 2' positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic applications. Its primary utility lies in the synthesis of complex heterocyclic structures and as a specialized curing agent for high-performance polymers.[1][2] The compound's rigid structure and reactive amine and bromide sites are pivotal for creating materials with enhanced thermal and chemical stability.[1][3] Its structural characteristics also suggest potential for investigation in pharmacological contexts, although this remains an emerging area of research.

Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The data presented below has been consolidated from various chemical data sources to provide a reliable reference for experimental design.

Chemical Identity

| Identifier | Value |

| CAS Number | 136630-36-9[1][4] |

| Molecular Formula | C₁₂H₁₀Br₂N₂[1][4] |

| Molecular Weight | 342.03 g/mol [5] |

| IUPAC Name | 4,4'-Dibromo-[1,1'-biphenyl]-2,2'-diamine[1] |

| Synonyms | 2,2'-Diamino-4,4'-dibromobiphenyl, 4,4'-Dibromo-2,2'-biphenyldiamine[1][4] |

| InChI Key | KZDMFBDNQPKWNM-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Melting Point | 192-194 °C[1] |

| Boiling Point | 436.5 ± 40.0 °C (Predicted)[1] |

| Appearance | Solid |

| Solubility | Sparingly soluble in water (0.014 g/L at 25 °C)[1][4] |

| pKa | 2.79 ± 0.10 (Predicted)[4] |

| Topological Polar Surface Area | 52 Ų[4] |

| Hydrogen Bond Donor Count | 2[4] |

| Hydrogen Bond Acceptor Count | 2[4] |

Synthesis and Chemical Reactivity

The strategic value of this compound is rooted in its synthesis and subsequent reactivity. The primary route to this diamine involves the reduction of its dinitro precursor, a common and effective method for introducing amine functionalities to an aromatic system.

Synthetic Pathway: A Validated Protocol

The most established method for synthesizing this compound is the chemical reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl.[2] This precursor is itself synthesized via an Ullmann coupling reaction of 2,5-dibromonitrobenzene.[2] The reduction step is critical as it converts the nitro groups into reactive amine groups without affecting the bromine atoms, thus yielding the target molecule.

Experimental Protocol: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,4'-Dibromo-2,2'-dinitrobiphenyl in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent Addition: Introduce a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The choice of a metallic reducing agent in acidic media is causal; it provides the necessary hydrides for the efficient reduction of the aromatic nitro groups.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the crude diamine. The product is then isolated by filtration.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Caption: Synthesis workflow for this compound.

Reactivity Profile

The reactivity of this compound is dominated by its two primary functional groups:

-

Amine Groups (-NH₂): These groups are nucleophilic and can participate in a wide range of reactions, including diazotization, acylation, and condensation. Their position ortho to the biphenyl linkage allows for intramolecular cyclization reactions to form fused heterocyclic systems.[2]

-

Bromine Atoms (-Br): The bromine atoms are excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality is crucial for extending the molecular framework.

Industrial and Research Applications

The unique structure of this compound makes it a valuable component in both industrial and research settings.

High-Performance Polymers and Composites

As an aromatic diamine, it serves as an effective curing agent for epoxy resins.[1] The rationale behind its use is the reaction of the amine groups with the epoxide rings, which creates a highly cross-linked, rigid polymer network. This process imparts superior properties to the final material:

-

Enhanced Mechanical Strength: The rigid biphenyl units contribute to a high modulus and strength in composites.[1]

-

Improved Chemical Resistance: The dense, cross-linked structure provides a robust barrier against chemical attack.[1]

-

Increased Hardness: The resulting polymers are used in durable coatings and strong adhesives.[1]

Intermediate in Organic Synthesis

This diamine is a key building block for synthesizing complex, fused heterocyclic compounds.[2] Its structure is particularly well-suited for creating carbazoles, dibenzosiloles, and dibenzoselenophenes through intramolecular cyclization reactions.[2] These resulting structures are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Safety, Handling, and Disposal

Given its classification as an aromatic amine, a class of compounds known for potential carcinogenic properties, stringent safety protocols are mandatory.[1]

Hazard Identification

| Hazard Type | Description |

| Health Hazards | May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9] Aromatic amines are a class of compounds with potential carcinogenic properties.[1] |

| Environmental Hazards | Halogenated compounds can pose environmental risks. Very toxic to aquatic life with long-lasting effects.[6] |

| GHS Hazard Codes | H302, H315, H318, H335, H400 |

Safe Handling Protocol

A self-validating system for handling this compound involves engineering controls, personal protective equipment (PPE), and strict procedural adherence.

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[7][10]

-

Personal Protective Equipment (PPE):

-

Procedure:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[6][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]

References

- 1. Cas 136630-36-9,this compound | lookchem [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4,4'-Diamino-2,2'-dibromobiphenyl 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 4,4'-Dibromobiphenyl, 99% | Fisher Scientific [fishersci.ca]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of 4,4'-Dibromobiphenyl-2,2'-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,4'-Dibromobiphenyl-2,2'-diamine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available information and furnishing a comprehensive, generalized experimental protocol for determining the solubility of this and similar organic compounds.

Core Data Presentation

The search for quantitative solubility data for this compound in a range of common organic solvents yielded limited specific results. The available data point is summarized in the table below. For context, qualitative solubility information for the parent compound, 4,4'-Dibromobiphenyl, suggests good solubility in various organic solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Not Specified (likely Water) | Almost Insoluble (0.014 g/L)[1] | 25 |

Qualitative Solubility Information:

-

This compound is described as sparingly soluble in water[2].

-

The parent compound, 4,4'-Dibromobiphenyl, is noted to have limited solubility in water but is soluble in organic solvents such as ethanol and acetone[3]. It also shows greater solubility in hexane, toluene, and chloroform[4].

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a solid organic compound like this compound. This protocol is a composite of standard laboratory practices.

Objective: To quantitatively determine the solubility of a solid organic compound in a specific solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMSO, DMF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Record the initial mass of the solid.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Periodic vortexing can aid in achieving equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vial at a moderate speed for a set duration (e.g., 10-15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

For further purification and to remove any remaining particulates, pass the collected supernatant through a syringe filter into a clean, pre-weighed vial.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered aliquot with a known volume of the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of the compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration in the saturated solution.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4,4'-Dibromobiphenyl-2,2'-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of 4,4'-Dibromobiphenyl-2,2'-diamine. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical characteristics and potential applications of this and related biphenyl compounds.

Introduction

This compound is a halogenated aromatic amine with a biphenyl core structure. The presence of bromine atoms and amino groups at specific positions on the phenyl rings imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. It is notably used in the preparation of more complex molecules, including fused heterocyclic compounds like carbazoles, dibenzosiloles, and dibenzoselenophenes.[1] Understanding its molecular structure and conformation is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications.

It is important to note that there appears to be some ambiguity in the literature regarding the CAS number for this compound. While CAS number 136630-36-9 is frequently associated with 4,4'-Dibromo-2,2'-biphenyldiamine[2][3], another CAS number, 84530-60-9 , is also used for a compound with the IUPAC name 2,2'-dibromo-[1,1'-biphenyl]-4,4'-diamine, which describes the same connectivity.[4][5] This guide will focus on the data associated with the 4,4'-dibromo, 2,2'-diamino substitution pattern.

Molecular Structure and Properties

The molecular structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. Each ring is substituted with a bromine atom at the 4-position (para to the inter-ring bond) and an amino group at the 2-position (ortho to the inter-ring bond).

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note the significant discrepancy in the reported melting points, which may be due to different polymorphic forms or impurities.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [2][3] |

| Molecular Weight | 342.03 g/mol | [2] |

| CAS Number | 136630-36-9 | [2][3] |

| Melting Point | 113-118 °C or 192-194 °C | [2] |

| Boiling Point (Predicted) | 436.5 ± 40.0 °C | [2] |

| pKa (Predicted) | 2.79 ± 0.10 | [2][3] |

| Solubility | Sparingly soluble in water | [2] |

Conformational Analysis

The conformation of biphenyl derivatives is largely defined by the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but in the solution and gas phases, it adopts a twisted conformation with a dihedral angle of approximately 32-44°.[6] This twist arises from the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens.

For this compound, the presence of bulky amino groups at the ortho positions (2 and 2') is expected to introduce significant steric repulsion. This steric hindrance would prevent the molecule from adopting a planar conformation and would likely result in a larger dihedral angle compared to unsubstituted biphenyl. While no specific experimental or computational data on the dihedral angle of this compound was found, it is reasonable to infer a non-planar, twisted conformation in solution. This conformation will influence the molecule's electronic properties and its ability to engage in intermolecular interactions.

The diagram below illustrates the key structural features of this compound and their influence on its chemical properties.

Caption: Logical relationship of structural features and properties.

Synthesis

The primary synthesis route to this compound involves a two-step process starting from 2,5-dibromonitrobenzene.[7] An alternative, though less detailed, method involves the direct reaction of 4,4'-dibromobiphenyl with ammonia.[2]

The two-step synthesis pathway is outlined in the workflow diagram below.

Caption: Two-step synthesis of the target molecule.

Experimental Protocols

Synthesis of 4,4'-Dibromobiphenyl (Precursor) [8]

-

Materials:

-

Biphenyl, finely powdered (15.4 g, 0.10 mole)

-

Bromine (39 g, 12 mL, 0.24 mole)

-

Benzene (75 mL)

-

-

Procedure:

-

Place 15.4 g of finely powdered biphenyl in a 15-cm evaporating dish.

-

Set the dish on a porcelain rack in a 30-cm desiccator. Under the rack, place a 10-cm evaporating dish containing 39 g of bromine.

-

Close the desiccator, providing a very small opening for the escape of hydrogen bromide.

-

Leave the biphenyl in contact with the bromine vapor for 8 hours or overnight.

-

Remove the resulting orange solid from the desiccator and allow it to stand in a fume hood for at least 4 hours to allow excess hydrogen bromide and bromine to escape. The product at this stage weighs approximately 30 g and has a melting point around 152 °C.

-

Dissolve the crude 4,4'-dibromobiphenyl in 75 mL of benzene, filter the solution, and cool it to 15 °C.

-

Filter the resulting crystals to yield 23.4–24.0 g (75–77%) of 4,4'-dibromobiphenyl with a melting point of 162–163 °C.

-

Spectroscopic Characterization

No specific experimental spectroscopic data (NMR, IR, MS) for this compound were found in the reviewed literature. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, likely in the range of 6.5-8.0 ppm. The amino protons would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons due to the molecule's symmetry. The carbons bonded to bromine would be shifted downfield, while those bonded to the amino groups would be shifted upfield.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations would also be present. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (342.03 g/mol ). A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Conclusion

This compound is a synthetically important biphenyl derivative. Its molecular structure, characterized by a twisted biphenyl core with ortho-amino and para-bromo substituents, dictates its chemical properties and reactivity. While there is a lack of detailed, publicly available experimental data on its precise molecular geometry and spectroscopic characteristics, its synthesis and physical properties have been reported. The information provided in this guide serves as a foundational resource for researchers working with this compound, highlighting its structural features and synthetic pathways. Further crystallographic and spectroscopic studies would be invaluable for a more complete understanding of this molecule's conformation and electronic structure.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Cas 136630-36-9,this compound | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4,4'-Diamino-2,2'-dibromobiphenyl | 84530-60-9 [sigmaaldrich.com]

- 5. 4,4'-Diamino-2,2'-dibromobiphenyl 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]

- 6. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. ossila.com [ossila.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Historical Synthesis of 4,4'-Dibromobiphenyl-2,2'-diamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the historical synthetic pathways to 4,4'-Dibromobiphenyl-2,2'-diamine, a significant biphenyl derivative. The primary historical route to this compound involves a two-step process: the Ullmann condensation to form the dinitro intermediate, followed by a reduction of the nitro groups to the corresponding amines. This document provides a detailed examination of these classical methods, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate a comprehensive understanding of the synthesis.

Core Synthesis Overview

The historical synthesis of this compound is predominantly a two-step process. The first step involves the formation of 4,4'-Dibromo-2,2'-dinitrobiphenyl through an Ullmann coupling reaction of 2,5-dibromonitrobenzene. The subsequent step is the reduction of the dinitro compound to the target this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and final product involved in this synthetic pathway.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,5-Dibromonitrobenzene | 3460-18-2 | C₆H₃Br₂NO₂ | 280.90 | 84-86 |

| 4,4'-Dibromo-2,2'-dinitrobiphenyl | 91371-12-9 | C₁₂H₆Br₂N₂O₄ | 402.00 | 148-150[1] |

| This compound | 136630-36-9 | C₁₂H₁₀Br₂N₂ | 342.03 | 192-194[2] |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Ullmann Coupling | 2,5-Dibromonitrobenzene, Copper powder | N,N-Dimethylformamide (DMF) | 125 | 1 hour | ~91% |

| Reduction of Dinitro Intermediate | 4,4'-Dibromo-2,2'-dinitrobiphenyl, Stannous chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid | Ethanol | Reflux | Not specified | Not specified |

Experimental Protocols

The following sections provide detailed historical methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Coupling

This reaction proceeds via a copper-promoted homocoupling of 2,5-dibromonitrobenzene.

Experimental Protocol:

-

Under an inert atmosphere (e.g., nitrogen), a mixture of 2,5-dibromonitrobenzene and activated copper powder is prepared in N,N-dimethylformamide (DMF).

-

The reaction mixture is heated to 125 °C and stirred for approximately one hour.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is filtered to remove the copper residues.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 4,4'-Dibromo-2,2'-dinitrobiphenyl is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound by Reduction

The reduction of the dinitro intermediate is a critical step to yield the final diamine product. A common historical method for this transformation is the use of stannous chloride in an acidic medium.

Experimental Protocol:

-

4,4'-Dibromo-2,2'-dinitrobiphenyl is dissolved in ethanol.

-

An excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added to the solution.

-

Concentrated hydrochloric acid is added cautiously to the mixture.

-

The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the mixture is cooled and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate the crude product and tin salts.

-

The precipitate is filtered and washed with water.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the logical relationship between the reactants, intermediates, and the final product.

References

Potential research areas for 4,4'-Dibromobiphenyl-2,2'-diamine

An In-depth Technical Guide to Potential Research Areas for 4,4'-Dibromobiphenyl-2,2'-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile aromatic compound whose rigid biphenyl backbone, axial chirality, and reactive amine and bromide functional groups make it a compelling scaffold for innovation across multiple scientific disciplines. The presence of four distinct reactive sites allows for its use as a monomer in advanced polymer synthesis, a precursor for complex heterocyclic systems, and a foundational structure for novel chiral ligands and potential therapeutic agents. This technical guide outlines the primary research avenues for this compound, providing a summary of its properties, detailed synthesis protocols, and potential applications in materials science, asymmetric catalysis, and medicinal chemistry.

Core Molecular Properties and Synthesis

This compound is a solid organic compound with a molecular structure that offers significant potential for chemical modification. The diamine functional groups can readily participate in reactions such as amidation and imidation, while the bromine atoms are suitable for various cross-coupling reactions, enabling the extension of the molecular framework.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for this compound and its immediate precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl, is provided below.

| Property | This compound | 4,4'-Dibromo-2,2'-dinitrobiphenyl |

| CAS Number | 136630-36-9 | 91371-12-9 |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | C₁₂H₆Br₂N₂O₄ |

| Molecular Weight | 342.03 g/mol | 402.00 g/mol |

| Melting Point | 192-194 °C | 148-150 °C[1] |

| Appearance | Solid | Solid |

| Solubility | Sparingly soluble in water (0.014 g/L at 25°C predicted) | - |

Synthesis Pathway

The primary route to synthesizing this compound involves a two-step process starting from a substituted nitrobenzene. The first step is a classic Ullmann coupling to form the biphenyl core, followed by the reduction of the nitro groups to the desired diamine.[1][2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Coupling [1][3]

This procedure is adapted from established Ullmann coupling methodologies for similar substrates.

-

Materials: 1,4-dichloro-2-nitrobenzene, copper powder, high-speed ball mill or high-boiling point solvent (e.g., DMF).

-

Solvent-Free Procedure (High-Speed Ball Milling):

-

Add 1,4-dichloro-2-nitrobenzene (e.g., 10 mmol) to a copper vial charged with a copper ball bearing.

-

Subject the vial to high-speed ball milling until the reaction is complete (monitor by TLC).

-

The resulting solid product can be purified by recrystallization from hot ethanol. This method has been reported to achieve yields as high as 95% for the analogous 4,4'-dichloro-2,2'dinitrobiphenyl.[3]

-

-

Traditional Procedure:

-

In a flask equipped for high-temperature reaction, combine 2,5-dibromonitrobenzene with activated copper powder in a high-boiling solvent like DMF.[1]

-

Heat the reaction mixture to a high temperature (typically >200°C) and maintain for several hours.

-

After cooling, the reaction mixture is filtered to remove copper residues.

-

The product is isolated from the filtrate by precipitation or extraction, followed by purification via column chromatography or recrystallization.

-

Protocol 2: Reduction to this compound [1]

This is a standard protocol for the reduction of aromatic nitro compounds.

-

Materials: 4,4'-Dibromo-2,2'-dinitrobiphenyl, stannous chloride (SnCl₂), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), ethanol.

-

Procedure:

-

Suspend 4,4'-Dibromo-2,2'-dinitrobiphenyl in ethanol in a round-bottom flask.

-

Add an excess of stannous chloride dihydrate dissolved in concentrated HCl to the suspension.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it by the slow addition of a concentrated NaOH solution until the solution is strongly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final diamine.

-

Potential Research Area 1: Advanced Polymer Synthesis

The diamine is a prime candidate for a monomer in the synthesis of high-performance polymers like polyimides and polyamides. The rigid biphenyl unit can impart high thermal stability and mechanical strength, while the bromine atoms offer sites for post-polymerization modification or for creating polymers with intrinsic microporosity (PIMs), which are valuable for gas separation applications.[4]

Polyimides for Gas Separation Membranes

Polyimides (PIs) derived from substituted biphenyls are known for their potential in gas separation. The introduction of bulky groups, such as the bromine atoms in the 2,2'-positions of a related dianhydride, can disrupt chain packing, increasing the fractional free volume (FFV) and enhancing gas permeability.[5]

References

- 1. ossila.com [ossila.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 136630-36-9,this compound | lookchem [lookchem.com]

- 5. Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-bipohenyltetracarboxylic Dianhydride for Gas Separation Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 4,4'-Dibromobiphenyl-2,2'-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4,4'-Dibromobiphenyl-2,2'-diamine (CAS No. 136630-36-9). The information presented is intended to assist laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,2'-Diamino-4,4'-dibromobiphenyl; 4,4'-Dibromo-2,2'-biphenyldiamine |

| CAS Number | 136630-36-9 |

| Molecular Formula | C₁₂H₁₀Br₂N₂ |

| Molecular Weight | 342.03 g/mol |

| Appearance | Solid |

| Melting Point | 113-118 °C |

Hazard Identification and Classification

Signal Word: Danger

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

Note: The toxicological properties of this compound have not been fully investigated. The GHS classification is based on available data.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure.

| Protection Level | Equipment | Purpose |

| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |

| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3] |

| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][4] |

| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |

| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |

| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[4] |

Safe Handling and Storage

Handling

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

-

Avoid direct contact with skin, eyes, and clothing.[1]

-

Prevent the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition sources.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the handling area.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][3]

-

The storage container should be clearly labeled with the chemical name and any associated hazards.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][2] |

| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |

Accidental Release and Disposal

Accidental Release

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment as outlined in Section 3.

-

Avoid generating dust.

-

Sweep up the spilled material and place it into a suitable, labeled container for disposal.[2]

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standard operating procedure for handling this compound in a laboratory setting.

Caption: Standard Operating Procedure for Handling this compound.

Logical Relationships in Emergency Response

The following diagram outlines the decision-making process in the event of an accidental exposure to this compound.

References

Commercial availability and suppliers of 4,4'-Dibromobiphenyl-2,2'-diamine

An In-depth Technical Guide to 4,4'-Dibromobiphenyl-2,2'-diamine for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. The typical purity offered is around 97%. When sourcing this chemical, it is advisable to consult with suppliers for detailed specifications and availability in desired quantities.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 136630-36-9 | 97% | Also listed as 2,2′-Diamino-4,4′-dibromobiphenyl.[1] |

| Crysdot LLC | 84530-60-9 | 95+% | Listed as the isomer 4,4'-Diamino-2,2'-dibromobiphenyl.[2] |

| Guidechem | 136630-36-9 | N/A | Lists multiple suppliers.[3] |

| CymitQuimica | 136630-36-9 | N/A | Provides pricing for various quantities.[4] |

| Advanced ChemBlocks | 84530-60-9 | 97% | Listed as the isomer 4,4'-Diamino-2,2'-dibromobiphenyl.[5] |

| HANGZHOU LEAP CHEM CO., LTD. | 136630-36-9 | N/A | A supplier of fine chemicals.[6] |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. Please note that some of these values are predicted.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4,4'-Dibromo-[1,1'-biphenyl]-2,2'-diamine | N/A |

| Synonyms | 2,2'-Diamino-4,4'-dibromobiphenyl | [1] |

| CAS Number | 136630-36-9 | [3][7] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [3][7] |

| Molecular Weight | 342.03 g/mol | [3][7] |

| Appearance | Solid | [1] |

| Melting Point | 113-118 °C | [1] |

| Boiling Point (Predicted) | 436.5 ± 40.0 °C | [7] |

| Density (Predicted) | 1.784 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 2.79 ± 0.10 | [3] |

| Solubility | Sparingly soluble in water (0.014 g/L at 25 °C) | [3][7] |

Synthesis and Experimental Protocols

Synthesis of 4,4'-Dibromobiphenyl (Precursor)

A common method for the synthesis of 4,4'-Dibromobiphenyl is the direct bromination of biphenyl.

Experimental Protocol: Bromination of Biphenyl

-

Materials:

-

Biphenyl

-

Bromine

-

Benzene

-

-

Procedure:

-

Place 15.4 g (0.10 mole) of finely powdered biphenyl in a 15-cm evaporating dish.

-

Place the dish on a porcelain rack inside a 30-cm desiccator. Under the rack, place a 10-cm evaporating dish containing 39 g (12 ml, 0.24 mole) of bromine.

-

Close the desiccator, leaving a small opening for the escape of hydrogen bromide.

-

Allow the biphenyl to remain in contact with the bromine vapor for 8 hours or overnight.

-

Remove the resulting orange solid from the desiccator and let it stand in a fume hood for at least 4 hours to allow for the escape of residual hydrogen bromide and bromine. The crude product should weigh approximately 30 g and have a melting point around 152°C.

-

Dissolve the crude 4,4'-dibromobiphenyl in 75 ml of benzene, filter the solution, and then cool it to 15°C.

-

Filter the resulting crystals to obtain 23.4–24.0 g (75–77% yield) of 4,4'-dibromobiphenyl with a melting point of 162–163°C.[2]

-

Synthesis of this compound

The synthesis of the target compound from 4,4'-Dibromobiphenyl involves nitration followed by reduction. A general approach involves the reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl. This dinitro compound can be synthesized via the Ullmann coupling of 2,5-dibromonitrobenzene. The subsequent reduction of the dinitro groups to amines yields this compound.[8]

General Reaction Scheme:

-

Nitration: 4,4'-Dibromobiphenyl is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce nitro groups at the 2 and 2' positions, yielding 4,4'-Dibromo-2,2'-dinitrobiphenyl.

-

Reduction: The resulting 4,4'-Dibromo-2,2'-dinitrobiphenyl is then reduced using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation) to convert the nitro groups into amino groups, affording this compound.

Applications in Research and Development

4,4'-Dibromobiphenyl and its derivatives are valuable intermediates in organic synthesis. The bromine atoms can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to form more complex molecules. The amino groups in the target compound provide sites for further functionalization, making it a useful building block in the synthesis of polymers, dyes, and potentially pharmaceutical compounds.[9] Specifically, this compound can be used as a curing agent in epoxy resins for adhesives, coatings, and composite materials.[7] It is also instrumental in constructing complex molecular architectures for novel polymers, specialized dyes, and advanced electronic materials.[10]

Workflow and Diagrams

Synthetic Workflow for this compound

The following diagram illustrates the general synthetic pathway from biphenyl to this compound.

Caption: General synthetic workflow for this compound.

Safety Information

This compound is an aromatic amine, a class of compounds that can have toxic properties. It is classified as an irritant and may cause skin and serious eye irritation. It is harmful if swallowed and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 4,4′-dibromobiphenyl | C12H8Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. 4,4'-Diamino-2,2'-dibromobiphenyl 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]

- 6. 4,4'-Dibromobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 7. Cas 136630-36-9,this compound | lookchem [lookchem.com]

- 8. 4,4'-Diamino-2,2'-dibromobiphenyl | 84530-60-9 [sigmaaldrich.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Substituted 2,2'-Diaminobiphenyl Compounds: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The substituted 2,2'-diaminobiphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science. Its inherent axial chirality, ability to form stable metal complexes, and capacity to serve as a versatile pharmacophore have led to its incorporation into a wide array of functional molecules. This technical guide provides an in-depth review of the synthesis, physicochemical properties, and applications of this important class of compounds, with a particular focus on their role in drug development.

Synthetic Strategies

The construction of the substituted 2,2'-diaminobiphenyl core can be broadly categorized into two primary strategies: the dimerization of aromatic precursors followed by functional group manipulation, and modern cross-coupling reactions to form the biaryl bond.

1.1. Synthesis via Dimerization and Reduction (Ullmann Coupling)

A classical and robust method for creating symmetrical 2,2'-diaminobiphenyls involves the copper-promoted Ullmann coupling of 2-halonitrobenzene derivatives to form a 2,2'-dinitrobiphenyl intermediate.[1][2] This intermediate is then subjected to reduction to yield the target diamine. This approach is particularly useful for gram-scale synthesis.[3] Modern variations of this method include solvent-free techniques using high-speed ball milling, which can provide quantitative yields and reduce industrial waste.[3]

References

An In-depth Technical Guide on the Reactivity of Amine Groups in 4,4'-Dibromobiphenyl-2,2'-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amine groups in 4,4'-dibromobiphenyl-2,2'-diamine. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds, polymers, and materials with potential applications in medicinal chemistry and materials science. This document explores key reactions of the amine functionalities, including N-arylation, acylation, and diazotization, providing insights into reaction mechanisms and synthetic utility. Detailed experimental protocols for representative transformations are presented, alongside a summary of quantitative data and visualizations of key reaction pathways to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is a substituted aromatic diamine characterized by a biphenyl core with bromine atoms at the 4 and 4' positions and primary amine groups at the 2 and 2' positions. The presence of both nucleophilic amine groups and reactive bromine atoms makes this compound a highly versatile precursor for a variety of chemical transformations. The steric hindrance around the amine groups, due to their ortho position relative to the biphenyl linkage, as well as the electronic effects of the bromine substituents, play a significant role in modulating their reactivity. This guide focuses on the chemical behavior of the amine functionalities, which are pivotal for the construction of more complex molecular architectures.

General Reactivity of the Amine Groups

The amine groups in this compound exhibit typical nucleophilic character, readily participating in reactions with a variety of electrophiles. However, the reaction outcomes can be influenced by the steric environment and the electronic nature of the biphenyl system. The primary reactions involving the amine groups are:

-

N-Arylation: Formation of carbon-nitrogen bonds, typically through transition metal-catalyzed cross-coupling reactions.

-

Acylation: Reaction with acylating agents to form amides.

-

Diazotization: Conversion of the primary amine groups into diazonium salts, which are versatile intermediates for various subsequent transformations.

-

Intramolecular Cyclization: The proximate positioning of the two amine groups allows for intramolecular reactions to form heterocyclic structures, most notably carbazoles.

Key Reactions and Mechanistic Insights

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction is highly valuable for the synthesis of arylamines. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1]

Acylation

The amine groups of this compound can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N,N'-diacyl derivatives. This reaction is a fundamental transformation for the protection of the amine groups or for the introduction of functional handles. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.[2]

Diazotization and Subsequent Reactions

The primary aromatic amine groups can be converted to diazonium salts by treatment with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid.[3] The resulting bis-diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN) or coupling reactions to form azo compounds.[4][5]

Intramolecular Cyclization: Synthesis of Carbazoles

A significant reaction of 2,2'-diaminobiphenyl derivatives is their acid-catalyzed intramolecular cyclization to form carbazoles, known as the Täuber carbazole synthesis.[6][7] In the case of this compound, this reaction leads to the formation of 2,7-dibromocarbazole, a valuable building block for organic electronic materials.

Quantitative Data

While extensive quantitative data specifically for the reactivity of this compound is not widely available in a consolidated format, specific examples from the literature provide valuable insights. The following table summarizes the reported yield for the synthesis of 2,7-dibromocarbazole.

| Reaction | Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| Intramolecular Cyclization | 2,2'-Diamino-4,4'-dibromobiphenyl | 2,7-Dibromocarbazole | 85% Phosphoric acid, 190-200 °C, 26 h | 85 | [6] |

Applications in Polymer Synthesis

This compound is a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The diamine can undergo polycondensation with diacid chlorides or dianhydrides to form polymers with desirable properties, including high thermal stability and chemical resistance.

Polyamide Synthesis

The reaction of this compound with a diacid chloride, such as terephthaloyl chloride, in a suitable solvent yields a polyamide. The properties of the resulting polymer can be tailored by the choice of the diacid chloride.

Experimental Protocols

The following are representative experimental protocols for key reactions involving the amine groups of this compound. These are intended as a guide and may require optimization for specific applications.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure and should be adapted based on the specific aryl halide and desired product.

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 2.2 equivalents).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add this compound (1.0 equivalent) and the aryl halide (2.2 equivalents).

-

Solvent and Reaction: Add anhydrous toluene or dioxane via syringe. Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Protocol for Acylation with Acetyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents).

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Representative Protocol for Diazotization and Sandmeyer Bromination

-

Diazotization: In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrobromic acid and water at 0-5 °C.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (2.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (2.2 equivalents) in concentrated hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Experimental Protocol for the Synthesis of 2,7-Dibromocarbazole[6]

-

Reaction Setup: In a reaction vessel, place 2,2'-diamino-4,4'-dibromobiphenyl (1.0 equivalent).

-

Acid Addition: Add 85% phosphoric acid.

-

Reaction: Heat the mixture to 190-200 °C and maintain this temperature for 26 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The solid is then washed with water until neutral and dried. The crude product can be further purified by recrystallization.

Conclusion

The amine groups in this compound are versatile functional handles that enable a wide range of chemical transformations. From the construction of complex N-arylated structures and robust polyamides to the synthesis of valuable heterocyclic scaffolds like carbazoles, this diamine proves to be a cornerstone building block in modern organic synthesis. Understanding the reactivity of its amine groups, as detailed in this guide, is crucial for harnessing its full potential in the design and development of novel molecules for the pharmaceutical and materials science industries. Further exploration into the quantitative aspects of its reactivity and the development of more specific and efficient synthetic protocols will continue to expand its utility in these fields.

References

Methodological & Application

Synthesis of High-Performance Polyimides Utilizing 4,4'-Dibromobiphenyl-2,2'-diamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel polyimides derived from the monomer 4,4'-Dibromobiphenyl-2,2'-diamine. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of bromine atoms into the polymer backbone via the use of this compound is anticipated to impart unique characteristics to the resulting polyimides, such as enhanced flame retardancy and modified solubility, making them attractive for specialized applications in electronics, aerospace, and as advanced materials in drug delivery systems. While direct experimental data for polyimides synthesized from this compound is not extensively available in published literature, this document outlines a generalized, robust two-step synthesis protocol based on established polyimide chemistry. The expected properties of these novel polyimides are extrapolated from data on structurally similar polymers.

Introduction

Aromatic polyimides are synthesized through the polycondensation reaction of an aromatic dianhydride with an aromatic diamine. The most common method is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide. The properties of the resulting polyimide are highly dependent on the chemical structure of the monomer units. The use of this compound as the diamine monomer is expected to yield polyimides with a unique combination of properties due to the presence of the bulky and electron-withdrawing bromine substituents.

Expected Properties of Polyimides from this compound

The properties of polyimides are significantly influenced by the structure of the diamine and dianhydride monomers. Based on polyimides derived from other substituted biphenyl diamines, the following properties can be anticipated for polyimides synthesized with this compound.

| Property | Expected Range/Value | Notes |

| Thermal Properties | ||

| Glass Transition Temp (Tg) | 250 - 350 °C | The rigid biphenyl structure is expected to lead to high glass transition temperatures. The bulky bromine atoms may slightly decrease chain packing and thus slightly lower Tg compared to non-substituted analogs. |

| 10% Weight Loss Temp (T10) | > 500 °C (in N₂) | Aromatic polyimides exhibit excellent thermal stability. |

| Mechanical Properties | ||

| Tensile Strength | 90 - 150 MPa | These values are typical for aromatic polyimides and will vary depending on the dianhydride used and the processing conditions of the polyimide film. |

| Tensile Modulus | 2.5 - 4.0 GPa | The rigidity of the polymer backbone will contribute to a high modulus. |

| Elongation at Break | 5 - 15% | Aromatic polyimides are generally stiff and exhibit low to moderate elongation at break. |

| Solubility | Potentially improved solubility in organic solvents compared to non-substituted analogs. | The presence of bromine atoms can disrupt chain packing, potentially leading to increased solubility in polar aprotic solvents like NMP, DMAc, and DMF. |

| Flame Retardancy | Enhanced | The bromine content is expected to confer inherent flame retardant properties to the polymer. |

Experimental Protocols

The following is a general two-step procedure for the synthesis of polyimides using this compound and a generic aromatic dianhydride.

Materials

-

This compound

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (three-neck flask, mechanical stirrer, dropping funnel, condenser)

-

Heating mantle and temperature controller

-

Vacuum oven

Part 1: Synthesis of Poly(amic acid)

-

In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve a specific molar amount of this compound in anhydrous DMAc or NMP. The concentration is typically around 15-20 wt%.

-

Stir the solution under a nitrogen/argon atmosphere until the diamine is completely dissolved.

-

Slowly add an equimolar amount of the chosen aromatic dianhydride powder to the diamine solution in small portions over 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath if necessary.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen/argon atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Part 2: Thermal Imidization to Polyimide

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate using a doctor blade to achieve a uniform thickness.

-

Place the cast film in a vacuum oven and subject it to a staged heating program to gradually remove the solvent and effect cyclodehydration to the polyimide. A typical heating schedule is as follows:

-

80°C for 2 hours

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour

-

-

After the thermal treatment, allow the oven to cool down slowly to room temperature.

-

Peel the resulting polyimide film from the glass substrate. The film should be tough and flexible.

Visualizations

Reaction Scheme

The following diagram illustrates the two-step synthesis of a polyimide from this compound and a generic aromatic dianhydride.

Detailed experimental protocol for Ullmann coupling of 2-bromo-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the Ullmann homocoupling of 2-bromo-5-nitroaniline to synthesize 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine. The Ullmann reaction is a well-established method for carbon-carbon bond formation between aryl halides, facilitated by a copper catalyst.[1] This protocol is adapted from classical Ullmann coupling procedures for structurally similar substrates, specifically those involving ortho-halogenated nitroaromatics.[2] The presence of an electron-withdrawing nitro group on the aromatic ring of 2-bromo-5-nitroaniline makes it a suitable substrate for this transformation.[1] This document outlines two effective methods: a traditional approach using a high-boiling point solvent and a modern, solvent-free approach utilizing ball milling.[2][3]

Introduction

The Ullmann coupling, first reported by Fritz Ullmann in 1901, is a copper-mediated reaction of aryl halides to form biaryl compounds.[4] The classical reaction conditions involve high temperatures and stoichiometric amounts of copper powder or a copper-bronze alloy.[1][2] While effective, these conditions can be harsh. Modern variations have been developed to improve yields and broaden the substrate scope, including the use of ligands and solvent-free techniques.[3] The homocoupling of 2-bromo-5-nitroaniline is a key transformation for the synthesis of the corresponding biphenyl diamine, a potentially valuable building block in medicinal chemistry and materials science.

Reaction Scheme

Figure 1. Ullmann coupling of 2-bromo-5-nitroaniline to 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine.

Experimental Protocols

Two protocols are presented for the Ullmann coupling of 2-bromo-5-nitroaniline.

Protocol 1: Classical Ullmann Coupling in a High-Boiling Solvent

This protocol is adapted from the well-established procedure for the coupling of o-chloronitrobenzene.[2]

Materials:

-

2-bromo-5-nitroaniline

-

Copper-bronze alloy

-

Sand (acid-washed)

-

Ethanol

-

Activated charcoal (Norit)

-

High-boiling point solvent (e.g., nitrobenzene or dimethylformamide - DMF)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Thermometer

-

Buchner funnel and flask

-

Beakers and other standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add 2-bromo-5-nitroaniline and an equal weight of sand.

-

Add a high-boiling point solvent such as nitrobenzene or DMF.

-

Heat the mixture to approximately 215-225 °C with vigorous stirring.

-

Once the temperature has stabilized, slowly add an equimolar amount of copper-bronze alloy to the reaction mixture over a period of about 1 hour.

-

Maintain the reaction temperature at 215-225 °C for an additional 1.5 hours with continuous stirring.

-

Allow the reaction mixture to cool slightly and pour it into a beaker containing sand, and stir to form small clumps.

-

After cooling to room temperature, break up the clumps in a mortar.

-

Transfer the solid to a flask and boil with two portions of ethanol to extract the product.

-

Filter the hot ethanol extracts.

-

Cool the combined filtrates in an ice bath to crystallize the crude product.

-

Collect the crude 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine by vacuum filtration.

-